molecular formula C14H20ClNO2 B2743440 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride CAS No. 2228697-79-6

2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Cat. No.: B2743440
CAS No.: 2228697-79-6
M. Wt: 269.77
InChI Key: QWMJHCONQOITPH-UHFFFAOYSA-N
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Description

2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes an indene backbone. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the indene backbone, followed by the introduction of the isobutylamino group and the carboxylic acid functionality. The final step involves the conversion of the free base to its hydrochloride salt.

    Preparation of Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of Isobutylamino Group: The isobutylamino group can be introduced via reductive amination, using isobutylamine and a suitable reducing agent such as sodium cyanoborohydride.

    Formation of Carboxylic Acid: The carboxylic acid functionality can be introduced through oxidation reactions, such as the oxidation of an alcohol precursor using Jones reagent.

    Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme inhibition or receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
  • 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid
  • 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxamide

Uniqueness

2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various experimental and industrial applications compared to its analogs.

Properties

IUPAC Name

2-(2-methylpropylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-10(2)9-15-14(13(16)17)7-11-5-3-4-6-12(11)8-14;/h3-6,10,15H,7-9H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMJHCONQOITPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1(CC2=CC=CC=C2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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